molecular formula C15H12N2O4S B2530118 N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide CAS No. 15059-17-3

N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide

Cat. No.: B2530118
CAS No.: 15059-17-3
M. Wt: 316.33
InChI Key: BKGDPBHAOMGZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide (CAS: 182502-68-7) is a benzisothiazole derivative characterized by a 1,2-benzisothiazole-1,1,3-trioxide core linked to an N-phenylacetamide group. It is commonly referred to as SCP-1 and has been studied for its analgesic properties, showing a pharmacokinetic profile similar to acetaminophen but with a shorter elimination half-life and clearance . The compound’s structure includes a planar benzisothiazole ring system and a terminal phenol ring, with a dihedral angle of 84.9° between the two aromatic systems . Its synthesis typically involves coupling chloroacetyl chloride with substituted anilines, followed by cyclization to form the benzisothiazole ring .

Properties

IUPAC Name

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-14(16-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)22(17,20)21/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGDPBHAOMGZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzisothiazole with phenylacetic acid derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interaction with bacterial enzymes or receptors critical for their survival .

Anticancer Potential

Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The exact mechanisms by which it exerts these effects are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic pathways to optimize yield and purity. These methods include:

  • Condensation Reactions : Utilizing amines and carboxylic acids.
  • Cyclization Reactions : Forming the benzisothiazole core through cyclization techniques.
  • Functional Group Modifications : Allowing for the introduction of different substituents to enhance biological activity.

These synthetic strategies underscore the complexity involved in developing this compound for further applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable pharmacokinetic properties; however, comprehensive toxicological assessments are necessary to ensure safety for potential clinical applications .

Mechanism of Action

The mechanism of action of N-phenyl-2-(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Group

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities References
N-(4-Hydroxyphenyl) analog (SCP-1) 4-OH 332.33 Analgesic; hydrogen bonding enhances crystal packing
N-(2-Ethylphenyl) analog 2-C₂H₅ 358.41 Cytotoxicity studies; logD = 1.265
N-(2-Fluorophenyl) analog (5777-3820) 2-F 334.33 Screening compound for kinase inhibitors
N-(2-Isopropylphenyl) analog 2-i-C₃H₇ 358.41 Supplier-available; potential industrial use

Key Observations :

  • Electron-withdrawing groups (e.g., -F) improve bioavailability and binding affinity in kinase inhibitors .
  • Hydroxyl groups (e.g., 4-OH) enhance intermolecular hydrogen bonding, influencing crystal stability .

Modifications to the Heterocyclic Core

Compound Name Core Structure Biological Activity References
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Piperazine Anticonvulsant (active in MES model)
2-(1,3-Thiazol-4-yl)-N-phenylacetamide Thiazole Structural mimic of benzylpenicillin
Triazole-linked analogs (e.g., 6a–6c) 1,2,3-Triazole Anticancer potential via click chemistry

Key Observations :

  • Replacing the benzisothiazole with piperazine shifts activity to anticonvulsant effects, likely due to enhanced sodium channel binding .
  • Triazole derivatives exhibit anticancer activity, attributed to improved metabolic stability from the triazole ring .

Physicochemical and Pharmacokinetic Properties

Compound Name logP H-Bond Acceptors H-Bond Donors Water Solubility (logSw)
SCP-1 (4-OH analog) 0.91 5 2 -2.38
N-(2-Fluorophenyl) analog (5777-3820) 1.26 8 1 Not reported
C114-0037 (Furylmethyl analog) 0.81 9 1 -2.38

Key Observations :

  • Higher logP values correlate with increased lipophilicity, improving blood-brain barrier penetration (e.g., anticonvulsant piperazine analogs) .
  • Hydrogen bond donors (e.g., -NH in SCP-1) enhance target engagement but may reduce oral bioavailability .

Biological Activity

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other relevant pharmacological effects.

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has the molecular formula C15H12N2O4SC_{15}H_{12}N_{2}O_{4}S and a molar mass of approximately 316.34 g/mol. The structure features a benzothiazole moiety known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide against various pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated a series of benzothiazole derivatives, including N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide for their antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined against several bacterial and fungal strains.

CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide10.7–21.421.4–40.2Antibacterial
Compound 4d10.7–21.421.4–40.2Antibacterial
Compound 4p--Antifungal

The results indicated that N-phenyl derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .

The proposed mechanism of action for the antimicrobial activity of N-phenyl derivatives involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The benzothiazole ring is believed to play a crucial role in interacting with microbial enzymes or receptors.

Comparative Studies

In comparative studies with other known antimicrobial agents, N-phenyl derivatives demonstrated comparable or superior efficacy against certain strains of bacteria when tested alongside standard antibiotics such as norfloxacin and chloramphenicol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.